
6-Chloro-4-iodopyridin-3-amine
Overview
Description
6-Chloro-4-iodopyridin-3-amine is an organic compound with the molecular formula C5H4ClIN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of chlorine and iodine atoms at the 6th and 4th positions, respectively, on the pyridine ring, and an amine group at the 3rd position. It is commonly used as an intermediate in organic synthesis and has applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 6-Chloro-4-iodopyridin-3-amine involves the reaction of 6-chloro-4-iodo-3-pyridinylcarbamate with trifluoroacetic acid in dichloromethane. The mixture is stirred at room temperature for 24 hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
6-Chloro-4-iodopyridin-3-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki–Miyaura coupling reactions, where it acts as an electrophile and forms carbon-carbon bonds with organoboron reagents.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Suzuki–Miyaura Coupling: This reaction requires a palladium catalyst, a base (such as potassium carbonate), and an organoboron reagent.
Major Products
The major products formed from these reactions depend on the specific reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while nucleophilic substitution can yield various substituted pyridines.
Scientific Research Applications
Medicinal Chemistry
Pharmaceutical Development
One of the primary applications of 6-chloro-4-iodopyridin-3-amine is as a building block in the synthesis of pharmaceutical compounds. Its structure allows for modifications that can lead to the development of drugs targeting neurological disorders and other therapeutic areas. The halogen substituents enhance its interaction with biological targets, making it a candidate for drug discovery and development efforts aimed at various diseases.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of this compound exhibit promising activity against neurological targets. For instance, compounds synthesized from this precursor have shown potential as inhibitors of specific enzymes involved in neurodegenerative conditions, highlighting its utility in developing treatments for diseases such as Alzheimer's and Parkinson's.
Material Science
Development of Novel Materials
In material science, this compound is employed to create advanced materials with specific electronic properties. Its ability to act as an intermediate in polymer synthesis allows for the design of materials that exhibit enhanced conductivity and durability.
Property | Description |
---|---|
Electrical Conductivity | Enhanced due to the presence of halogens |
Chemical Resistance | Improved through structural modifications |
Thermal Stability | Beneficial for high-performance applications |
Biological Studies
Biochemical Assays
This compound serves as a probe in biochemical assays to study enzyme activity and protein interactions. Its reactivity allows researchers to investigate mechanisms of action at the molecular level, providing insights into enzyme kinetics and inhibition.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties. In studies evaluating various pyridine derivatives, compounds similar to this one have shown significant inhibition against pathogens such as Escherichia coli.
Compound | Inhibition (%) | Target Organism |
---|---|---|
This compound | 91.95 | Escherichia coli |
Other Analog | 41.32 | Clot formation in human blood |
Industrial Applications
Synthesis of Agrochemicals
In the agrochemical sector, this compound is utilized in the synthesis of herbicides and pesticides. The compound's ability to interact with specific biological pathways makes it valuable for creating targeted agrochemicals with reduced environmental impact.
Mechanism of Action
The mechanism of action of 6-Chloro-4-iodopyridin-3-amine in chemical reactions is primarily due to the presence of both a reactive amine group and halogen atoms. The amine group acts as a nucleophile, while the halogen atoms can participate in electrophilic substitution reactions. These properties enable the compound to engage in various chemical transformations, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
2-Chloro-3-iodopyridin-4-amine: Similar structure with chlorine and iodine atoms at different positions on the pyridine ring.
6-Chloro-4-iodopyridin-2-amine: Another isomer with the amine group at the 2nd position instead of the 3rd.
Uniqueness
6-Chloro-4-iodopyridin-3-amine is unique due to its specific substitution pattern, which provides distinct reactivity and selectivity in chemical reactions. This makes it particularly valuable in the synthesis of complex organic molecules where precise control over the substitution pattern is required.
Biological Activity
6-Chloro-4-iodopyridin-3-amine is a halogenated pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the compound's biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a pyridine ring substituted with chlorine and iodine atoms, which significantly influences its reactivity and biological interactions. The presence of these halogens enhances the compound's ability to act as both a nucleophile and electrophile, making it a versatile building block for drug development.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several key mechanisms:
- Enzyme Interaction : The compound has been shown to interact with various enzymes, modulating their activity. It can act as an inhibitor or activator, influencing critical metabolic pathways such as signal transduction and gene expression .
- Cellular Effects : Studies indicate that this compound affects cellular processes by altering the phosphorylation status of signaling proteins, which impacts cellular metabolism and function.
- Oxidative Stress : In laboratory settings, the compound has been observed to induce oxidative stress in cells, leading to the generation of reactive oxygen species (ROS) that can damage cellular components.
Biological Activity Data
The following table summarizes key biological activities associated with this compound:
Case Studies
Several case studies highlight the significance of this compound in drug discovery:
- GSK-3 Inhibition : Research has demonstrated that this compound acts as an inhibitor of GSK-3, which is implicated in numerous diseases including cancer and neurodegenerative disorders. Inhibition of GSK-3 leads to increased activity of downstream substrates, suggesting therapeutic potential in conditions where GSK-3 is dysregulated .
- Synthesis and Evaluation : A study focused on synthesizing novel compounds from this compound as a precursor, evaluating their biological activities against cancer cell lines. The results indicated promising anticancer properties, warranting further investigation into structure–activity relationships (SAR) for optimizing efficacy .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 6-Chloro-4-iodopyridin-3-amine, and what purity challenges are encountered during its synthesis?
The synthesis of this compound typically involves halogenation and amination steps on pyridine scaffolds. A common approach is sequential substitution: starting with a chloropyridine derivative, introducing iodine via electrophilic iodination (e.g., using ICl or N-iodosuccinimide), followed by amination at the 3-position. However, regioselectivity during iodination must be carefully controlled to avoid competing reactions at adjacent positions. Purity challenges arise from residual halogenation byproducts (e.g., di-iodinated species) and incomplete amination. Purification often requires column chromatography or recrystallization using polar aprotic solvents like DMSO/water mixtures .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers focus on?
Key techniques include:
- ¹H/¹³C NMR : Look for aromatic proton signals in the δ 6.5–8.5 ppm range, with splitting patterns indicating substitution patterns. The amine proton (NH₂) may appear as a broad singlet (~δ 5.5 ppm) but can be obscured by exchange broadening.
- Mass Spectrometry (HRMS) : The molecular ion cluster ([M+H]⁺) should show isotopic peaks consistent with chlorine (³⁵Cl/³⁷Cl) and iodine (¹²⁷I).
- IR Spectroscopy : N-H stretches (~3300–3400 cm⁻¹) and C-I vibrations (~500–600 cm⁻¹) are critical markers.
Cross-referencing with analogous compounds, such as 2-chloro-3-(o-tolyl)pyridin-4-amine (C12H11ClN2), can aid in peak assignment .
Advanced Research Questions
Q. How can computational methods like DFT be applied to study the electronic structure and reactivity of this compound?
Density Functional Theory (DFT) using hybrid functionals (e.g., B3LYP) combined with basis sets like 6-311++G(d,p) for light atoms and LANL2DZ for iodine can model electronic properties. Key analyses include:
- Frontier Molecular Orbitals (FMOs) : Predict reactivity sites; the iodine atom’s σ-hole may enhance electrophilicity at the 4-position.
- Natural Bond Orbital (NBO) Analysis : Quantify hyperconjugative interactions between the amine group and aromatic ring.
- Reaction Pathway Modeling : Simulate iodination or cross-coupling energetics to identify transition states and intermediates. Studies on similar systems, such as pyridine derivatives with halogens, validate these approaches .
Q. What strategies can mitigate competing side reactions during the iodination step in the synthesis of this compound?
Iodination regioselectivity is influenced by:
- Directing Groups : The 3-amine group directs electrophiles to the 4-position via resonance. However, steric hindrance from chlorine at the 6-position may favor para-iodination.
- Solvent Effects : Polar solvents (e.g., DMF) stabilize charge-separated intermediates, reducing di-iodination.
- Temperature Control : Lower temperatures (−20°C to 0°C) slow competing reactions.
For example, in 6-bromo-2-chloro-4-iodopyridin-3-amine synthesis, iterative optimization of iodine equivalents and reaction time minimized over-halogenation .
Q. How do steric and electronic effects of substituents influence the reactivity of this compound in cross-coupling reactions?
- Electronic Effects : The electron-withdrawing chlorine and iodine atoms activate the pyridine ring toward nucleophilic aromatic substitution (SNAr) or Suzuki-Miyaura coupling.
- Steric Effects : Bulky substituents at the 6-position (Cl) can hinder coupling at the 4-iodo site. Computational studies on analogous systems, such as 4-Methoxy-3-((trimethylsilyl)ethynyl)pyridin-2-amine, suggest that steric maps derived from DFT can predict coupling efficiency .
- Substituent Tuning : Introducing electron-donating groups (e.g., methyl) at non-reactive positions can enhance stability without compromising reactivity .
Q. Data Contradictions and Resolution
- Halogenation Byproducts : Catalogs list varying yields for iodinated pyridines (e.g., 6-Bromo-2-chloro-4-iodopyridin-3-amine at 75–85% purity). These discrepancies may arise from differences in starting material quality or purification protocols .
- Computational vs. Experimental Reactivity : DFT-predicted reaction pathways for iodination sometimes conflict with experimental outcomes due to solvent or catalyst effects not modeled in silico. Multi-reference methods (e.g., CASSCF) or explicit solvent models can improve accuracy .
Properties
IUPAC Name |
6-chloro-4-iodopyridin-3-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-1-3(7)4(8)2-9-5/h1-2H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOICMMKVFPTQMX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1Cl)N)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00593467 | |
Record name | 6-Chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
351227-42-4 | |
Record name | 6-Chloro-4-iodopyridin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00593467 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 6-Chloro-4-iodopyridin-3-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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